[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate
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Overview
Description
[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate is a complex organic compound with the molecular formula C9H16O6 This compound is characterized by its multiple hydroxyl groups and an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by selective oxidation and esterification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate involves its interaction with specific molecular targets. The hydroxyl and acetate groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] acetate .
- [(2R,3S,4S,5R,6S)-6-[(2S,3S,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate .
Uniqueness
[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
13322-75-3 |
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Molecular Formula |
C9H16O5 |
Molecular Weight |
204.222 |
IUPAC Name |
[(2S,3S,4S)-2,4-dihydroxy-4-methyl-6-oxohexan-3-yl] acetate |
InChI |
InChI=1S/C9H16O5/c1-6(11)8(14-7(2)12)9(3,13)4-5-10/h5-6,8,11,13H,4H2,1-3H3/t6-,8-,9-/m0/s1 |
InChI Key |
GFOVLGFJANEIAN-XVYDVKMFSA-N |
SMILES |
CC(C(C(C)(CC=O)O)OC(=O)C)O |
Origin of Product |
United States |
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